N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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Overview
Description
N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a benzamide structure through a pyrrolidinylmethyl linkage. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-(cyclopentyloxy)phenyl derivative through a nucleophilic substitution reaction. This intermediate is then subjected to a coupling reaction with 4-[(pyrrolidin-1-yl)methyl]benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CYCLOHEXYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
- N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE
Uniqueness
N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE stands out due to its specific structural features, such as the cyclopentyloxy group and the pyrrolidinylmethyl linkage. These attributes contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(19-9-7-18(8-10-19)17-25-15-3-4-16-25)24-20-11-13-22(14-12-20)27-21-5-1-2-6-21/h7-14,21H,1-6,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIXVGGRXSASCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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